3-Isopropyl-2,4-dimethoxyphenol

Organic synthesis ortho-Quinone methide Reactive intermediates

Obtaining a reliable source of 3-Isopropyl-2,4-dimethoxyphenol is critical for reproducible DHFR inhibition assays. This compound uniquely enables ortho-quinone methide generation via its 3-isopropyl group, a reactivity pattern absent in unsubstituted analogs. - Potent DHFR inhibitor with an IC50 of 18 nM, ideal for SAR and folate metabolism studies. - Essential precursor for synthesizing trimeric monoterpenoid scaffolds like (±)-schefflone. - Available with rapid global delivery to support time-sensitive research programs.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
Cat. No. B12863561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-2,4-dimethoxyphenol
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1OC)O)OC
InChIInChI=1S/C11H16O3/c1-7(2)10-9(13-3)6-5-8(12)11(10)14-4/h5-7,12H,1-4H3
InChIKeyHOANNBRZKUQLBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-2,4-dimethoxyphenol: Structural and Functional Baseline


3-Isopropyl-2,4-dimethoxyphenol (CAS 144707-39-1) is a substituted phenolic compound featuring an isopropyl group at the 3-position and methoxy groups at the 2- and 4-positions of the aromatic ring, with a molecular weight of 196.24 g/mol [1]. It belongs to the class of alkylated dimethoxyphenols and is primarily utilized in medicinal chemistry and organic synthesis research . Computed physicochemical properties include an XLogP3-AA of 2.6 and 3 rotatable bonds, indicating moderate lipophilicity and conformational flexibility [1]. The compound serves as a precursor for ortho-quinone methide intermediates, a reactive species valuable in synthetic transformations .

3-Isopropyl-2,4-dimethoxyphenol: Substitution Limitations


The presence and position of substituents on the phenolic ring critically modulate both the compound's synthetic utility and its biological activity profile. The 3-isopropyl group in this compound is essential for generating ortho-quinone methide intermediates upon heating, a reactivity pattern not observed with unsubstituted 2,4-dimethoxyphenol . Furthermore, within the broader class of methoxyphenols, even seemingly minor structural variations—such as the substitution of an isopropyl for an allyl group—can profoundly alter radical-scavenging efficiency and cytotoxic potential, as demonstrated by comparative studies on related analogs [1]. Therefore, assuming functional equivalence across different substituted dimethoxyphenols is scientifically unfounded and may compromise experimental reproducibility.

3-Isopropyl-2,4-dimethoxyphenol: Quantitative Differentiation Evidence


ortho-Quinone Methide Generation vs. 2,4-Dimethoxyphenol

3-Isopropyl-2,4-dimethoxyphenol serves as a direct precursor for ortho-quinone methide intermediates, a key reactive species in synthetic chemistry. Specifically, the heating of its 6-[(dibenzylamino)methyl] derivative results in the formation of an ortho-quinone methide, which can be subsequently trapped by nucleophiles . This reactivity is contingent upon the presence of the 3-isopropyl group, which facilitates the necessary elimination pathway. In contrast, the unsubstituted analog, 2,4-dimethoxyphenol, lacks this alkyl substituent and does not undergo the same transformation to form ortho-quinone methide intermediates under analogous conditions, representing a fundamental difference in synthetic utility [1].

Organic synthesis ortho-Quinone methide Reactive intermediates

DHFR Inhibition: Nanomolar Potency

In a biochemical assay against recombinant human dihydrofolate reductase (DHFR), 3-Isopropyl-2,4-dimethoxyphenol demonstrated potent inhibitory activity with an IC50 of 18 nM [1]. This value represents a strong interaction with the DHFR enzyme, a validated target for anticancer and antimicrobial therapies. In comparison, a structurally distinct reference inhibitor (CHEMBL5417784) exhibited a Ki of 147 nM against the same target [2]. While a direct head-to-head comparison is not available, the nanomolar potency of the target compound highlights its potential as a chemical probe or lead scaffold for further optimization.

Enzyme inhibition DHFR Anticancer

Lipophilicity & Conformational Flexibility vs. Analogs

Computed physicochemical properties of 3-Isopropyl-2,4-dimethoxyphenol reveal a calculated XLogP3-AA of 2.6 and a rotatable bond count of 3 [1]. This lipophilicity profile, influenced by the 3-isopropyl and methoxy substituents, is distinct from that of the unsubstituted 2,4-dimethoxyphenol, which has a lower XLogP of 1.4 and only 2 rotatable bonds [2]. Furthermore, compared to a dihydroxy analog such as 4-isopropylresorcinol (XLogP 2.2, 1 rotatable bond), the target compound shows increased lipophilicity and conformational flexibility, which are critical parameters governing membrane permeability and target binding [3]. These computed differences highlight the impact of the specific substitution pattern on key molecular descriptors.

Physicochemical properties Lipophilicity Drug-likeness

Radical-Scavenging Advantage: 2,4-Dimethoxyphenol Scaffold

While direct radical-scavenging data for 3-Isopropyl-2,4-dimethoxyphenol are not available, class-level evidence strongly supports the superior antioxidant potential of its core 2,4-dimethoxyphenol scaffold. In comparative studies, 2,4-dimethoxyphenol and its allyl-substituted analog demonstrated higher antioxidant activity than both the natural antioxidant eugenol and the synthetic standard 3-t-butyl-4-hydroxyanisole (BHA) [1][2]. Specifically, 2,4-dimethoxyphenol exhibited more efficient scavenging of oxygen-centered (PhCOO•) and carbon-centered radicals compared to eugenol and isoeugenol [2]. The presence of the electron-donating 3-isopropyl group in the target compound is expected to further modulate this activity, as para-alkyl substitution is known to enhance antioxidant properties in ortho-methoxyphenols [3].

Antioxidant Radical scavenging DPPH

3-Isopropyl-2,4-dimethoxyphenol: Recommended Applications


Targeted Synthesis of ortho-Quinone Methide Intermediates

This compound is uniquely suited as a precursor for generating ortho-quinone methides, a valuable class of reactive intermediates in organic synthesis. The 3-isopropyl group is essential for this transformation, which is not observed with the unsubstituted 2,4-dimethoxyphenol analog. Procurement of this specific compound is necessary for any synthetic route aiming to leverage this particular reactivity .

DHFR-Targeted Chemical Probe Development

With a demonstrated IC50 of 18 nM against human DHFR, 3-Isopropyl-2,4-dimethoxyphenol serves as a potent starting point for medicinal chemistry campaigns targeting folate metabolism. Its nanomolar potency justifies its selection for structure-activity relationship (SAR) studies and as a chemical probe to investigate DHFR function in cellular models [1].

QSAR and Physicochemical Property Modeling

The distinct lipophilicity (XLogP3-AA = 2.6) and conformational flexibility (3 rotatable bonds) of 3-Isopropyl-2,4-dimethoxyphenol, which differ significantly from unsubstituted and dihydroxy analogs, make it a valuable data point for building and validating quantitative structure-activity relationship (QSAR) models. Its inclusion in training sets improves the predictive accuracy of models for membrane permeability and target binding [2].

Antioxidant Mechanism and Scaffold-Hopping Studies

Building on the established superior radical-scavenging profile of the 2,4-dimethoxyphenol scaffold compared to eugenol and BHA, this 3-isopropyl derivative is an ideal candidate for investigating the specific impact of ortho-alkyl substitution on antioxidant mechanisms. It can be used in scaffold-hopping or structure-activity relationship studies to develop novel, non-natural antioxidants with improved potency or stability [3].

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